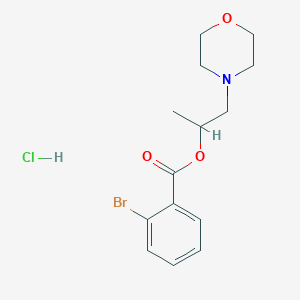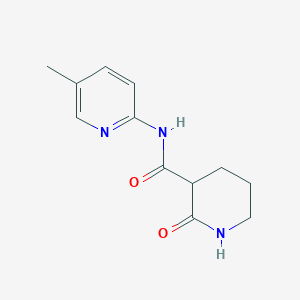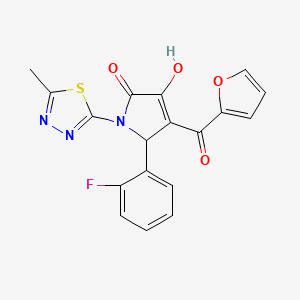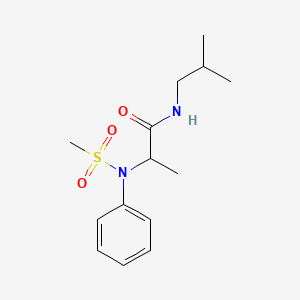
1-methyl-2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride
Vue d'ensemble
Description
1-methyl-2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride, also known as MBBA, is a chemical compound that has been widely studied for its potential use in scientific research. MBBA is a white crystalline powder that is soluble in water and organic solvents. It is a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in various cellular processes such as signal transduction, cell proliferation, and apoptosis.
Mécanisme D'action
1-methyl-2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride inhibits PKC activity by binding to the enzyme's regulatory domain, which prevents its activation by diacylglycerol (DAG) and calcium ions. This leads to a decrease in downstream signaling pathways that are regulated by PKC, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cell cycle progression. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride in lab experiments is its high potency and specificity for PKC inhibition. This allows for precise control over the cellular processes that are being studied. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride and its potential use in scientific research. One area of interest is the development of more potent and selective PKC inhibitors that can be used in clinical settings for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of PKC in various cellular processes, such as immune function and neurodegeneration, and the potential use of PKC inhibitors in these areas.
Applications De Recherche Scientifique
1-methyl-2-(4-morpholinyl)ethyl 2-bromobenzoate hydrochloride has been used in various scientific research studies to investigate the role of PKC in cellular processes. It has been shown to inhibit PKC activity in a dose-dependent manner, which can lead to changes in cellular signaling pathways and gene expression. This compound has also been studied for its potential use in cancer research, as PKC has been implicated in the development and progression of various types of cancer.
Propriétés
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2-bromobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3.ClH/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15;/h2-5,11H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVVTMUANMJIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine](/img/structure/B3972460.png)
![2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt)](/img/structure/B3972461.png)




![5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furaldehyde](/img/structure/B3972514.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3972524.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3972536.png)
![5-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B3972547.png)

![1-(4-chlorophenyl)-N-{[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3972556.png)
![1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3972562.png)